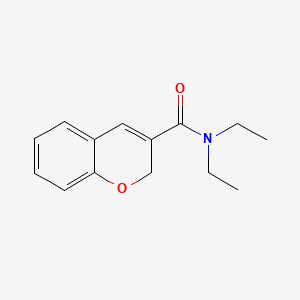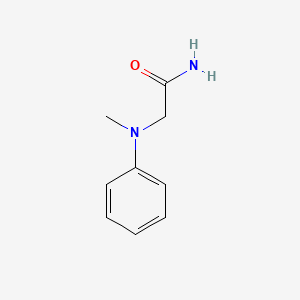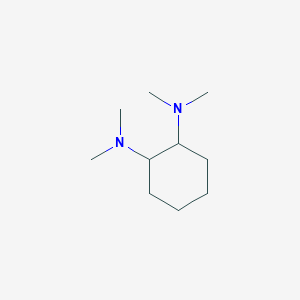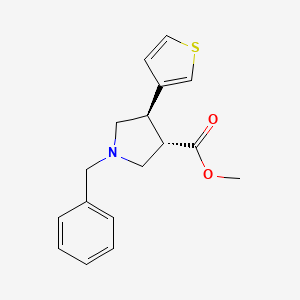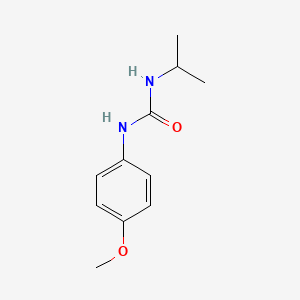
1-Isopropyl-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-3-(4-methoxyphenyl)urea (IPMPU) is a small organic molecule with a wide range of applications in scientific research. IPMPU has been studied in depth and is used in a variety of laboratory experiments due to its unique properties. In
Wirkmechanismus
1-Isopropyl-3-(4-methoxyphenyl)urea is believed to act as an inhibitor of cytochrome P450 2D6 enzymes by binding to the active site of the enzyme. This binding blocks the enzyme’s ability to catalyze the reaction of substrates, leading to an inhibition of the enzyme’s activity. In addition, this compound is believed to act as an inhibitor of other cytochrome P450 enzymes by binding to the active sites of these enzymes and blocking their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs. In addition, this compound has been found to have antioxidant effects, which may be beneficial in treating certain diseases.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a small organic molecule that is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, this compound is a relatively selective inhibitor of cytochrome P450 enzymes, which makes it useful for studying the structure and function of these enzymes. However, this compound is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
In the future, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used in a variety of ways. It could be used to study the structure and function of cytochrome P450 enzymes in greater detail, and it could be used to develop better inhibitors of these enzymes. In addition, this compound could be used to study the effects of cytochrome P450 enzyme inhibition on drug metabolism, and to develop new drugs that are more resistant to cytochrome P450 enzyme inhibition. This compound could also be used to study the effects of cytochrome P450 enzyme inhibition on other biochemical and physiological processes, such as oxidative stress and inflammation. Finally, this compound could be used to develop new fluorescent probes for the detection of metal ions, and to develop new compounds for the synthesis of other compounds.
Synthesemethoden
1-Isopropyl-3-(4-methoxyphenyl)urea can be synthesized in a variety of ways, including the reaction of 4-methoxyphenol and isopropyl isocyanate, the reaction of 4-methoxyphenol and isopropyl chloroformate, and the reaction of 4-methoxyphenol and isopropyl bromoformate. Each of these reactions produces this compound in high yields. In addition, this compound can be prepared in a single step by reaction of 4-methoxyphenol with isopropyl isocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as an enzyme inhibitor, as a substrate for cytochrome P450 enzymes, and as an inhibitor of the cytochrome P450 2D6 enzyme. In addition, this compound has been used to study the structure and function of various proteins, and as a reagent for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPOSDNKKHJOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110363-53-6 |
Source


|
| Record name | 1-ISOPROPYL-3-(4-METHOXYPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
